2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
Description
2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Properties
CAS No. |
355155-57-6 |
|---|---|
Molecular Formula |
C24H16ClNO3 |
Molecular Weight |
401.8g/mol |
IUPAC Name |
phenacyl 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H16ClNO3/c25-18-12-10-16(11-13-18)22-14-20(19-8-4-5-9-21(19)26-22)24(28)29-15-23(27)17-6-2-1-3-7-17/h1-14H,15H2 |
InChI Key |
ZRBMCJTZXOWFTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-(4-chlorophenyl)quinoline-4-carboxylic acid: This can be achieved through the cyclization of appropriate aniline derivatives with suitable reagents.
Esterification: The carboxylic acid group is then esterified with phenacyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of HDACs, contributing to its inhibitory activity .
Comparison with Similar Compounds
2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the phenacyl group.
4-Chloroquinoline: Lacks the carboxylate and phenacyl groups.
Quinoline-4-carboxylic acid: Lacks the phenacyl and 4-chlorophenyl groups.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
